molecular formula C15H28N2O B3884941 N'-isopropyl-N-methyl-N-[2-(2-methylpropylidene)cyclohexyl]urea

N'-isopropyl-N-methyl-N-[2-(2-methylpropylidene)cyclohexyl]urea

Cat. No.: B3884941
M. Wt: 252.40 g/mol
InChI Key: JOHPYQQZBNTPHM-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-N-methyl-N-[2-(2-methylpropylidene)cyclohexyl]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a central regulator of energy homeostasis in cells, which makes A-769662 a promising tool for studying metabolic pathways and potential therapeutic targets for metabolic disorders.

Mechanism of Action

N'-isopropyl-N-methyl-N-[2-(2-methylpropylidene)cyclohexyl]urea activates AMPK by binding to the allosteric site of the AMPK α subunit. This binding induces a conformational change in the α subunit, which enhances the phosphorylation of the Thr172 residue on the α subunit by upstream kinases. The phosphorylation of Thr172 is necessary for AMPK activation and subsequent downstream effects on cellular metabolism and signaling pathways.
Biochemical and Physiological Effects
AMPK activation by this compound has been shown to have a variety of effects on cellular metabolism and signaling pathways. These effects include increased glucose uptake, increased fatty acid oxidation, decreased lipogenesis, and increased autophagy. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-isopropyl-N-methyl-N-[2-(2-methylpropylidene)cyclohexyl]urea is its specificity for AMPK activation. This specificity allows for the study of downstream effects of AMPK activation without the confounding effects of other signaling pathways. Additionally, this compound is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying cellular metabolism in vitro. However, one limitation of this compound is its short half-life, which can make it difficult to maintain consistent levels of activation in cell culture experiments.

Future Directions

There are several potential future directions for the study of N'-isopropyl-N-methyl-N-[2-(2-methylpropylidene)cyclohexyl]urea and its effects on cellular metabolism and signaling pathways. One direction is the development of more potent and selective AMPK activators that can be used in vivo for therapeutic purposes. Additionally, the downstream effects of AMPK activation by this compound on specific signaling pathways and cellular processes could be further studied to better understand the mechanisms underlying its therapeutic effects. Finally, the potential use of this compound as a tool for studying the role of AMPK in aging and age-related diseases is an area of ongoing research.

Scientific Research Applications

N'-isopropyl-N-methyl-N-[2-(2-methylpropylidene)cyclohexyl]urea has been extensively studied in various research fields due to its ability to activate AMPK. The activation of AMPK by this compound has been shown to have potential therapeutic effects on metabolic disorders such as diabetes, obesity, and cancer. Additionally, this compound has been used as a tool compound to study the downstream effects of AMPK activation on cellular metabolism and signaling pathways.

Properties

IUPAC Name

1-methyl-1-[(2E)-2-(2-methylpropylidene)cyclohexyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-11(2)10-13-8-6-7-9-14(13)17(5)15(18)16-12(3)4/h10-12,14H,6-9H2,1-5H3,(H,16,18)/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHPYQQZBNTPHM-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C1CCCCC1N(C)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/1\CCCCC1N(C)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.